molecular formula C11H13ClN2 B2640605 3-(5-chloro-1H-indol-3-yl)propan-1-amine CAS No. 54298-68-9

3-(5-chloro-1H-indol-3-yl)propan-1-amine

Cat. No. B2640605
CAS RN: 54298-68-9
M. Wt: 208.69
InChI Key: LHRVIXGXFXJLTO-UHFFFAOYSA-N
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Description

3-(5-chloro-1H-indol-3-yl)propan-1-amine is a chemical compound with the CAS Number: 54298-68-9 . It has a molecular weight of 208.69 . The IUPAC name for this compound is 3-(5-chloro-1H-indol-3-yl)propylamine . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(5-chloro-1H-indol-3-yl)propan-1-amine is 1S/C11H13ClN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 . This code provides a specific description of the structure of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, 3-(5-chloro-1H-indol-3-yl)propan-1-amine is a solid at room temperature . It has a molecular weight of 208.69 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Xue, W., et al. (2019). Synthesis and antiviral activity of 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives. European Journal of Medicinal Chemistry, 183, 111682. DOI: 10.1016/j.ejmech.2019.111682

Safety and Hazards

The safety information for 3-(5-chloro-1H-indol-3-yl)propan-1-amine includes several hazard statements: H302, H312, H332 . The compound is associated with the GHS07 pictogram and the signal word "Warning" . Precautionary measures include P280 .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(5-chloro-1H-indol-3-yl)propan-1-amine are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Preliminary data suggests that the compound has high gastrointestinal absorption and is BBB permeant .

properties

IUPAC Name

3-(5-chloro-1H-indol-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRVIXGXFXJLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(3-Azidopropyl)-5-chloro-1H-indole (0.299 g; 1.27 mmol) in THF (9 mL) were added triphenylphosphine (0.354 g; 1.34 mmol) and water (0.6 mL). The reaction mixture was stirred at room temperature for 22 hours and was then concentrated under reduced pressure. The residue was dissolved in dichloromethane (10 mL) and 10 mL of 6N hydrochloric acid were added. After separation, the aqueous layer was further extracted with dichloromethane (2×10 mL) and the pH was adjusted to 14 with an aqueous solution of sodium hydroxide 6N. This basic solution was extracted dichloromethane (3×20 mL) and the combined organic layer was dried over magnesium sulphate, and evaporated to afford 0.089 g (34%) of 3-(5-Chloro-1H-indol-3-yl)propan-1-amine as a white solid.
Name
3-(3-Azidopropyl)-5-chloro-1H-indole
Quantity
0.299 g
Type
reactant
Reaction Step One
Quantity
0.354 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

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